molecular formula C10H10O2 B169228 3,7-Dimethylbenzofuran-6-ol CAS No. 197086-90-1

3,7-Dimethylbenzofuran-6-ol

Cat. No. B169228
M. Wt: 162.18 g/mol
InChI Key: HRIQKYVWBYEYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylbenzofuran-6-ol is a chemical compound that belongs to the benzofuran family. It is a colorless liquid with a floral odor and is commonly used in the fragrance industry. In recent years, the compound has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,7-Dimethylbenzofuran-6-ol is not well understood. However, some studies suggest that the compound may act by inhibiting the growth of microorganisms or by disrupting their cellular membranes.

Biochemical And Physiological Effects

Studies have shown that 3,7-Dimethylbenzofuran-6-ol has several biochemical and physiological effects. It has been shown to have antioxidant properties and may help protect cells from oxidative stress. Additionally, the compound has been shown to have anti-inflammatory properties and may help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,7-Dimethylbenzofuran-6-ol in lab experiments is its availability and ease of synthesis. However, one of the limitations is that the compound may be toxic to certain organisms at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,7-Dimethylbenzofuran-6-ol. One area of interest is its potential use as an insect repellent. Additionally, the compound may have applications in the food industry as a preservative or flavoring agent. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, 3,7-Dimethylbenzofuran-6-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been studied for its use in the fragrance industry, as an insect repellent, and as an antimicrobial agent. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3,7-Dimethylbenzofuran-6-ol can be achieved through several methods. One of the most common methods is the Friedel-Crafts reaction, where 3,4-dimethylphenol is reacted with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method involves the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

3,7-Dimethylbenzofuran-6-ol has been extensively studied for its potential applications in various fields. In the fragrance industry, it is used as a key ingredient in perfumes and other scented products. In addition to this, the compound has also been studied for its potential use as an insect repellent and as an antimicrobial agent.

properties

CAS RN

197086-90-1

Product Name

3,7-Dimethylbenzofuran-6-ol

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3,7-dimethyl-1-benzofuran-6-ol

InChI

InChI=1S/C10H10O2/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,11H,1-2H3

InChI Key

HRIQKYVWBYEYRB-UHFFFAOYSA-N

SMILES

CC1=COC2=C1C=CC(=C2C)O

Canonical SMILES

CC1=COC2=C1C=CC(=C2C)O

synonyms

6-Benzofuranol, 3,7-dimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.